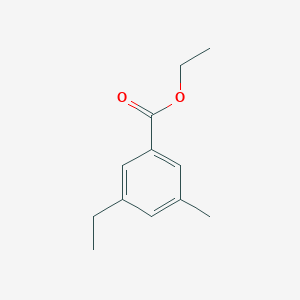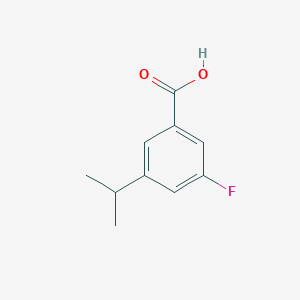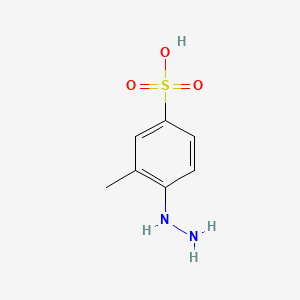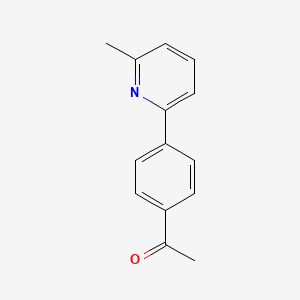
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone is an organic compound that features a pyridine ring substituted with a methyl group and a phenyl ring attached to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-methylphenylmagnesium bromide.
Coupling Reaction: The 4-methylphenylmagnesium bromide is then coupled with 6-methylpyridine in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanoic acid.
Reduction: 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(6-Methylpyridin-3-yl)phenyl)ethanone: Similar structure but with the methyl group on the 3-position of the pyridine ring.
1-(4-(6-Chloropyridin-2-yl)phenyl)ethanone: Similar structure but with a chlorine atom instead of a methyl group on the pyridine ring.
Uniqueness
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacological profiles and material properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[4-(6-methylpyridin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-14(15-10)13-8-6-12(7-9-13)11(2)16/h3-9H,1-2H3 |
Clave InChI |
DENZRPZJYBLRBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


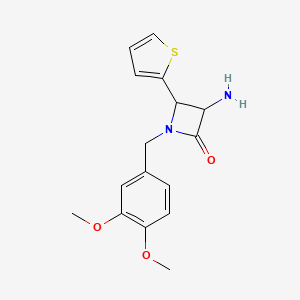

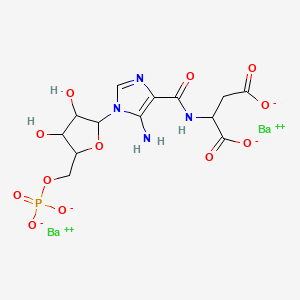


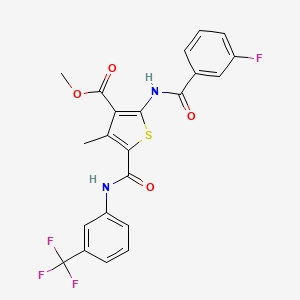

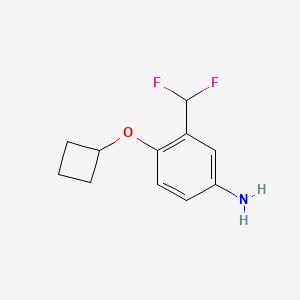
methanamine](/img/structure/B12076449.png)


